

# Selecting the best antibody for cleaved caspase-8 detection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Caspase-8 inhibitor

Cat. No.: B8056334

[Get Quote](#)

## Technical Support Center: Detection of Cleaved Caspase-8

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and using antibodies for the detection of cleaved caspase-8, a key marker of extrinsic apoptosis.

### Frequently Asked Questions (FAQs)

Q1: What is the significance of detecting cleaved caspase-8?

A1: Caspase-8 is an initiator caspase that plays a crucial role in the extrinsic pathway of apoptosis.<sup>[1]</sup> Upon activation by death receptors like Fas or TNFR1, pro-caspase-8 undergoes auto-cleavage to generate its active form, which consists of p18 and p10 subunits.<sup>[2][3]</sup> The detection of these cleaved fragments is a reliable indicator of the initiation of the extrinsic apoptotic cascade.

Q2: Which cleavage site-specific antibody for caspase-8 should I choose?

A2: The choice of antibody depends on the species you are studying and the specific fragments you wish to detect. Antibodies targeting cleavage at Asp374 are specific for human cleaved caspase-8, while those targeting Asp387 are suitable for mouse and rat.<sup>[2][4]</sup>

Antibodies recognizing the Asp384 cleavage site are also available for human and rat.<sup>[5]</sup> Refer to the antibody selection table below for more details on specificity and applications.

Q3: My Western blot for cleaved caspase-8 shows a weak or no signal. What could be the problem?

A3: A weak or absent signal in a Western blot for cleaved caspases can be due to several factors. Ensure you are loading a sufficient amount of protein (50-100µg may be necessary).<sup>[6]</sup> The timing of apoptosis induction is also critical; cleaved caspase levels can be transient.<sup>[6]</sup> Consider performing a time-course experiment to identify the optimal time point for detection. Additionally, check the transfer efficiency, especially for the smaller cleaved fragments, and consider using a membrane with a smaller pore size (e.g., 0.2 µm).<sup>[6]</sup>

Q4: I am observing high background staining in my immunohistochemistry (IHC) experiment. How can I reduce it?

A4: High background in IHC can be caused by several factors. Ensure that endogenous peroxidase activity is quenched (e.g., with 3% H<sub>2</sub>O<sub>2</sub>) if you are using an HRP-conjugated secondary antibody.<sup>[7]</sup> Proper blocking is also crucial; use a blocking serum from the same species as your secondary antibody.<sup>[7]</sup> The primary antibody concentration may also be too high, leading to non-specific binding. Titrating your primary antibody to find the optimal concentration is recommended.<sup>[7]</sup>

## Antibody Selection and Comparison

The following tables summarize key information for highly-recommended antibodies for the detection of cleaved caspase-8.

### Antibodies for Human Cleaved Caspase-8

Target Cleavage Site	Antibody Name/Clone	Host	Applications	Recommended Dilutions
Asp374	Cleaved Caspase-8 (Asp374) (18C8) Rabbit mAb	Rabbit	WB	1:1000[8]
Asp384	Cleaved Caspase-8 (Asp384) Polyclonal Antibody	Rabbit	WB, IHC-P, ICC/IF	WB: 1:500-1:2000, IHC-P: 1:50-1:200, ICC/IF: 1:100-1:500[9]

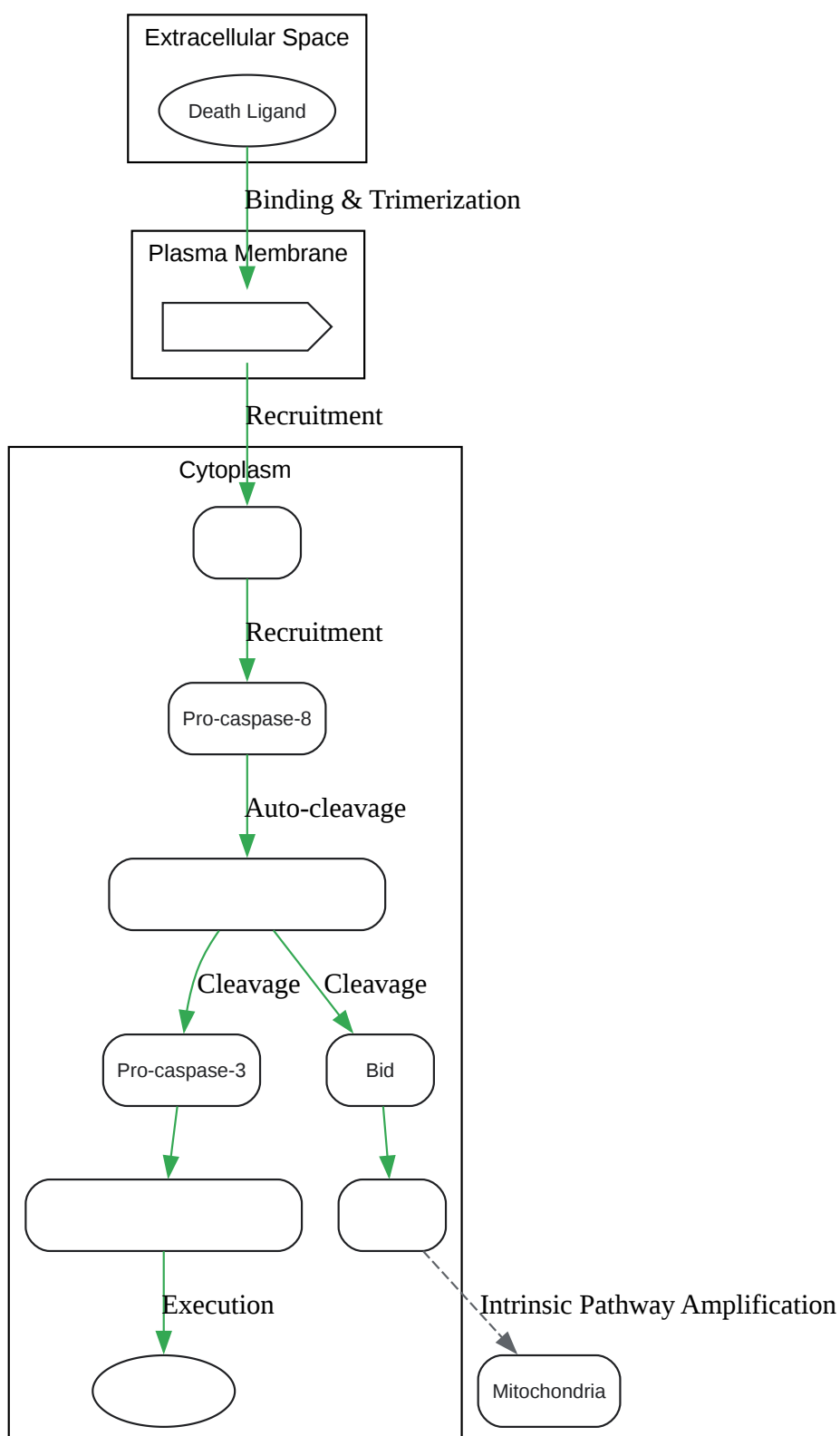
## Antibodies for Mouse/Rat Cleaved Caspase-8

Target Cleavage Site	Antibody Name/Clone	Host	Applications	Recommended Dilutions
Asp387	Cleaved Caspase-8 (Asp387) (D5B2) Rabbit mAb	Rabbit	WB, IP, IF/ICC, Flow	WB: 1:1000, IP: 1:100, IF/ICC: 1:400-1:1600, Flow: 1:400-1:1600[4]
Asp387	Cleaved Caspase-8 (Asp387) Polyclonal	Rabbit	WB	Varies by vendor, check datasheet[10]

## Signaling Pathway and Experimental Workflows

### Caspase-8 Extrinsic Apoptosis Signaling Pathway

The following diagram illustrates the central role of caspase-8 in the extrinsic apoptosis pathway.

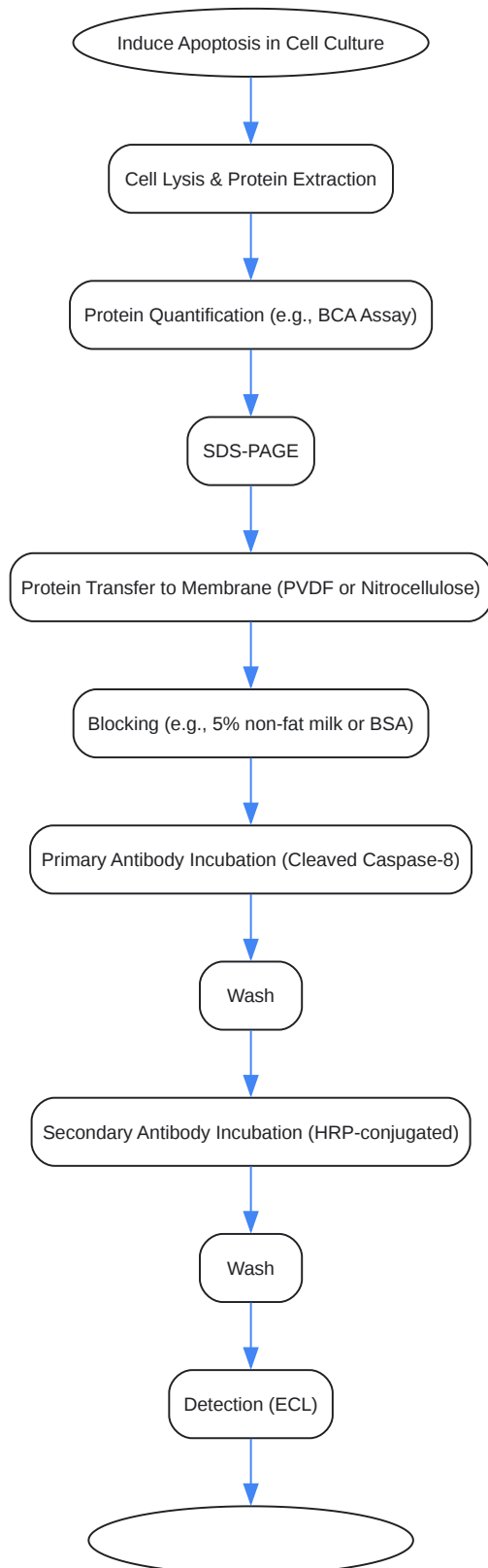


[Click to download full resolution via product page](#)

Caption: Extrinsic Apoptosis Pathway initiated by Caspase-8.

## Experimental Workflow: Western Blotting

This diagram outlines the key steps for detecting cleaved caspase-8 by Western blotting.



[Click to download full resolution via product page](#)

Caption: Western Blotting workflow for cleaved caspase-8.

## Detailed Experimental Protocols

### Western Blot Protocol for Cleaved Caspase-8

- Sample Preparation:
  - Culture and treat cells to induce apoptosis.
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Quantify protein concentration using a BCA or Bradford assay.
- Gel Electrophoresis:
  - Load 30-50 µg of protein per well onto a 12-15% SDS-PAGE gel.
  - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer proteins to a PVDF or nitrocellulose membrane. For smaller cleaved fragments, a 0.2 µm pore size is recommended.[6]
- Blocking and Antibody Incubation:
  - Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against cleaved caspase-8 (refer to the table for recommended dilutions) overnight at 4°C.
  - Wash the membrane three times for 5-10 minutes each with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  - Capture the signal using a digital imager or X-ray film.

## Immunohistochemistry (IHC) Protocol for Cleaved Caspase-8 (Paraffin-Embedded Tissues)

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 10 min).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each).
  - Rinse with deionized water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). The optimal buffer depends on the antibody; consult the datasheet.
- Blocking:
  - Quench endogenous peroxidase activity with 3% H<sub>2</sub>O<sub>2</sub> for 10-15 minutes.
  - Block non-specific binding with a blocking serum (from the same species as the secondary antibody) for 30-60 minutes.
- Antibody Incubation:
  - Incubate with the primary antibody against cleaved caspase-8 (refer to the table for recommended dilutions) overnight at 4°C in a humidified chamber.
  - Wash slides with PBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash slides with PBST.
- Detection and Counterstaining:
  - Apply DAB substrate and monitor for color development.
  - Rinse with deionized water.
  - Counterstain with hematoxylin.
  - Dehydrate, clear, and mount the slides.

## Immunofluorescence (IF) Protocol for Cleaved Caspase-8 (Cultured Cells)

- Cell Seeding and Treatment:
  - Seed cells on coverslips or in chamber slides and allow them to adhere.
  - Treat cells to induce apoptosis.
- Fixation and Permeabilization:
  - Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  - Wash with PBS.
  - Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[\[11\]](#)
- Blocking:
  - Block with a suitable blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Tween 20) for 1-2 hours at room temperature.
- Antibody Incubation:
  - Incubate with the primary antibody against cleaved caspase-8 (refer to the table for recommended dilutions) overnight at 4°C.



- Wash three times with PBS containing 0.1% Tween 20.
- Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
- Wash three times with PBS containing 0.1% Tween 20, protected from light.
- Mounting and Imaging:
  - Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.
  - Image using a fluorescence microscope.

## Troubleshooting Guide

Issue	Possible Cause	Recommendation
No or Weak Signal (WB)	Insufficient protein loaded	Increase protein load to 50-100 µg.[6]
Suboptimal apoptosis induction time	Perform a time-course experiment to find the peak of caspase-8 cleavage.[6]	
Poor antibody-antigen binding	Ensure the primary antibody is validated for the species being tested.	
Inefficient transfer of small fragments	Use a 0.2 µm membrane and optimize transfer conditions.[6]	
High Background (IHC/IF)	Endogenous peroxidase activity (IHC)	Quench with 3% H2O2 before blocking.[7]
Non-specific antibody binding	Use a blocking serum from the same species as the secondary antibody.[7]	
Primary antibody concentration too high	Titrate the primary antibody to determine the optimal dilution.[7]	
Non-specific Bands (WB)	Protein degradation	Add protease inhibitors to the lysis buffer and keep samples on ice.
Cross-reactivity of the antibody	Use a more specific monoclonal antibody if available.	
Uneven Staining (IHC/IF)	Incomplete deparaffinization or fixation	Ensure complete removal of paraffin and consistent fixation times.
Tissues drying out during staining	Keep slides in a humidified chamber during incubations.	

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 2. Cleaved Caspase-8 (Asp374) (18C8) Rabbit Monoclonal Antibody (#9496) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Cleaved Caspase-8 (Asp387) (D5B2) Rabbit Monoclonal Antibody (#8592) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Cleaved Caspase-8 (Asp387) (D5B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. genetex.com [genetex.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. Cleaved Caspase-8 (Asp374) (18C8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Caspase 8 (Cleaved Asp384) Polyclonal Antibody (PA5-99435) [thermofisher.com]
- 10. Cleaved Caspase-8 (Asp387) Antibody (#9429) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Selecting the best antibody for cleaved caspase-8 detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8056334#selecting-the-best-antibody-for-cleaved-caspase-8-detection]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)